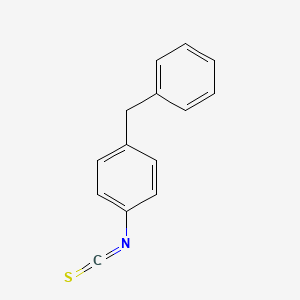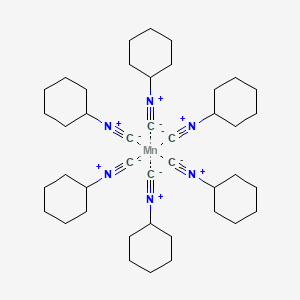
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a piperidine ring, which is further connected to an indole moiety with a methoxy substitution. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 5-methoxyindole-2-carboxylic acid, which is then converted to 5-methoxyindoline through a series of reactions involving reduction and cyclization . The next step involves the formation of the piperidine ring, which is achieved by reacting the intermediate with appropriate reagents under controlled conditions . Finally, the benzamide group is introduced through an acylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the methoxy group, indole ring, and piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the indole or piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the benzamide group may produce an amine derivative.
Applications De Recherche Scientifique
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: Structurally similar due to the presence of an indole moiety with a methoxy substitution.
5-Methoxy-N,N-dimethyltryptamine: Shares the indole structure with a methoxy group but differs in the side chain and functional groups.
N-Acetyl-5-methoxytryptamine: Another compound with a similar indole core and methoxy substitution.
Uniqueness
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of the piperidine ring and benzamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
35631-12-0 |
|---|---|
Formule moléculaire |
C23H27N3O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-7-8-22-21(15-20)18(16-24-22)9-12-26-13-10-19(11-14-26)25-23(27)17-5-3-2-4-6-17/h2-8,15-16,19,24H,9-14H2,1H3,(H,25,27) |
Clé InChI |
RJCNBUQKBYZALC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


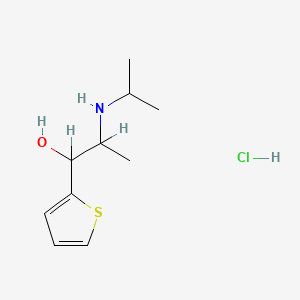
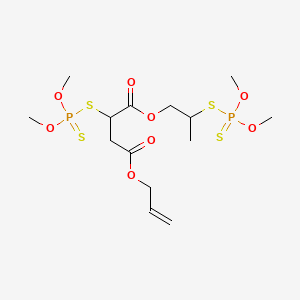

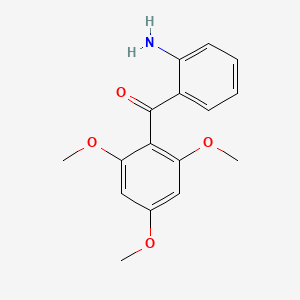

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)

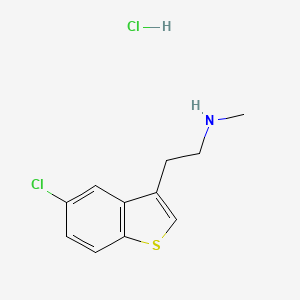
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
